2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
Description
2,4,6-Trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a trimethyl-substituted benzene ring and a 3,4-dihydroquinazolin-4-one core. The compound’s structure combines a sulfonamide linker with a dihydroquinazolinone moiety, a scaffold known for its pharmacological relevance in kinase inhibition and anti-inflammatory applications . The trimethyl groups on the benzene ring enhance steric bulk and may modulate lipophilicity, while the dihydroquinazolinone contributes to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-13-16(2)23(17(3)14-15)31(29,30)26-19-9-11-20(12-10-19)27-18(4)25-22-8-6-5-7-21(22)24(27)28/h5-14,26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCDQCVVCEFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The quinazolinone moiety may also play a role in the compound’s biological activity by interacting with nucleic acids or proteins, thereby affecting cellular processes.
Comparison with Similar Compounds
Substituent Effects on Sulfonamide Derivatives
SC-558 Analogs (1a-f)
Compounds 1a-f (Fig. 1, ) share a sulfonamide backbone but differ in substituents (e.g., CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) on the phenyl ring. Compared to the target compound’s trimethyl substitution, these analogs exhibit varied electronic and steric profiles:
- The target compound’s three methyl groups may amplify this effect.
- Electron-withdrawing groups (e.g., 1d: Br, 1e: Cl) improve metabolic stability but may reduce binding affinity due to steric hindrance .
| Compound | Substituent (X) | Key Property |
|---|---|---|
| 1b | CH₃ | High lipophilicity |
| 1d | Br | Enhanced stability |
| Target | 2,4,6-CH₃ | Balanced bulk/solubility |
Core Heterocycle Modifications
Naphthalenylidene Derivative () The compound 2,4,6-trimethyl-N-[(1Z)-4-oxo-3-[(phenylsulfonyl)amino]naphthalen-1(4H)-ylidene]benzenesulfonamide replaces the dihydroquinazolinone with a naphthalenylidene system. This modification introduces:
- Reduced conformational flexibility, which may limit adaptability to target binding sites compared to the dihydroquinazolinone .
Pyrazolo[3,4-d]pyrimidine Derivative ()
Example 53 in incorporates a pyrazolo[3,4-d]pyrimidine core and fluorinated aromatic rings. Key distinctions include:
- Fluorine substituents : Improve metabolic stability and electron-withdrawing effects.
- Pyrazolopyrimidine core: Offers a rigid, planar structure that may enhance kinase selectivity but reduce solubility compared to the dihydroquinazolinone .
| Property | Target Compound | Pyrazolo[3,4-d]pyrimidine (Example 53) |
|---|---|---|
| Core Flexibility | Moderate (dihydroquinazolinone) | Low (rigid pyrazolopyrimidine) |
| Metabolic Stability | Likely moderate | High (fluorine substituents) |
| Molecular Weight | ~450 (estimated) | 589.1 (M⁺+1) |
Sulfonamide Linker Variations
Trioxo-thiazolidine Derivative ()
The compound 5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide features a trioxo-thiazolidine group. Unlike the target compound’s simple sulfonamide linker, this structure introduces:
- Additional hydrogen-bond acceptors (sulfone and carbonyl groups), which may enhance target interaction but increase molecular weight.
- Methoxy substituents : Improve solubility but reduce membrane permeability .
Biological Activity
2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the compound's biological activity based on available research findings, including its synthesis, mechanisms of action, and efficacy in various biological models.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a sulfonamide group attached to a quinazoline derivative, which is known for its pharmacological relevance.
Synthesis
Research indicates that derivatives of quinazoline and sulfonamide can be synthesized through various chemical reactions. The synthesis often involves the formation of the quinazoline core followed by sulfonamide coupling reactions. The specific synthetic pathway for this compound has not been extensively documented but follows similar methodologies as related compounds.
1. COX-2 Inhibition
A study focused on related quinazoline derivatives demonstrated significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. The compound 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-l-sulfonamide exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . This suggests that 2,4,6-trimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide may possess similar anti-inflammatory properties.
2. Antiproliferative Activity
Another area of interest is the antiproliferative activity against cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell growth in various cancer models. For instance, derivatives with modifications on the quinazoline ring demonstrated IC50 values ranging from 0.50 to 3.58 μM against breast cancer cell lines . Although specific data for the compound is limited, its structural analogs suggest potential efficacy.
3. Calcium Channel Modulation
Research involving benzenesulfonamides has indicated their role in modulating calcium influx in vascular tissues. For example, certain benzenesulfonamide derivatives were shown to influence perfusion pressure and coronary resistance in isolated rat heart models . This mechanism may also apply to the compound under discussion, indicating cardiovascular implications.
Case Studies
Case Study 1: COX Inhibition
In a study evaluating COX inhibitors, compounds structurally related to our target compound were tested for their ability to inhibit COX enzymes. The results indicated that modifications to the sulfonamide group significantly enhanced COX inhibition activity, leading to further investigations into structure-activity relationships.
Case Study 2: Anticancer Activity
A series of quinazoline derivatives were evaluated for their antiproliferative effects on various cancer cell lines. The findings suggested that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against MDA-MB-231 cells compared to others . This emphasizes the importance of chemical modifications in enhancing biological activity.
Research Findings Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
